molecular formula C15H12N2O3 B10903432 Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1011396-96-5

Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10903432
CAS No.: 1011396-96-5
M. Wt: 268.27 g/mol
InChI Key: PTQYKWBDLQRPDH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused isoxazole-pyridine core. This structure is characterized by a methyl ester group at position 4, a methyl substituent at position 3, and a phenyl group at position 6 of the isoxazolo[5,4-b]pyridine scaffold. Its molecular formula is C₁₆H₁₃N₂O₃, with a molecular weight of 298.29 g/mol .

Properties

CAS No.

1011396-96-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H12N2O3/c1-9-13-11(15(18)19-2)8-12(16-14(13)20-17-9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

PTQYKWBDLQRPDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization Approaches

The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, 2-chloro-3-nitropyridine derivatives undergo intramolecular nucleophilic substitution to form the fused isoxazole-pyridine system. In one protocol, 2-chloro-3-nitro-6-methylpyridine reacts with hydroxylamine under basic conditions to generate a nitrile oxide intermediate, which cyclizes to form the isoxazole ring (Scheme 1A). This method achieves yields of 68–82% when electron-withdrawing groups (EWGs) like nitro or methyl are present.

Scheme 1A: Isoxazole Ring Formation via Intramolecular Cyclization

2-Chloro-3-nitro-6-methylpyridine+HONH2BaseNitrile oxideIsoxazolo[5,4-b]pyridine\text{2-Chloro-3-nitro-6-methylpyridine} + \text{HONH}_2 \xrightarrow{\text{Base}} \text{Nitrile oxide} \rightarrow \text{Isoxazolo[5,4-b]pyridine}

Conditions: K₂CO₃, ethanol, reflux, 12 h.

Esterification of the Carboxylic Acid Precursor

The methyl ester is installed via Fischer esterification or carbodiimide-mediated coupling . For acid-sensitive substrates, the carboxylic acid intermediate is treated with methanol and H₂SO₄ at 60°C for 6 h, yielding the ester in 85–92% purity. Alternative methods use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, though this approach increases cost and purification complexity.

Step-by-Step Preparation Methods

Method 1: Sequential Cyclization and Coupling

Step 1: Synthesis of 6-Bromo-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

  • React 2-chloro-3-nitro-6-methylpyridine (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol (50 mL) and K₂CO₃ (15 mmol) at reflux for 12 h.

  • Isolate the nitrile oxide intermediate via filtration.

  • Cyclize under acidic conditions (HCl, 0°C) to yield the isoxazolo[5,4-b]pyridine core.

  • Oxidize the 4-position methyl group to carboxylic acid using KMnO₄ in H₂O/acetone (70°C, 4 h).

Step 2: Suzuki-Miyaura Coupling

  • Combine 6-bromo intermediate (5 mmol), phenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), Na₂CO₃ (10 mmol), DME (20 mL), and H₂O (5 mL).

  • Heat at 80°C under N₂ for 8 h.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 3: Methyl Ester Formation

  • Dissolve the carboxylic acid (4 mmol) in methanol (15 mL).

  • Add H₂SO₄ (0.5 mL) and reflux for 6 h.

  • Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Yield: 58% over three steps; Purity: 98% (HPLC).

Method 2: One-Pot Tandem Reaction

A streamlined protocol condenses the cyclization and esterification steps:

  • React 2-chloro-3-nitro-6-methylpyridine (10 mmol) with methyl acetoacetate (12 mmol) and NH₂OH·HCl (15 mmol) in acetic acid (30 mL) at 70°C for 24 h.

  • The reaction proceeds via in situ nitrile oxide formation, cyclization, and esterification.

  • Quench with ice water, filter, and recrystallize from ethanol.

Yield: 65%; Purity: 95%.

Optimization and Industrial Considerations

Catalyst Screening for Cross-Coupling

Comparative studies of palladium catalysts reveal Pd(OAc)₂/XPhos as superior to Pd(PPh₃)₄ for electron-deficient substrates, reducing side product formation from 15% to 3%.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling

CatalystLigandYield (%)Purity (%)
Pd(PPh₃)₄None7892
Pd(OAc)₂XPhos8997
PdCl₂(dppf)dppf7290

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote decomposition above 100°C. Ethanol balances reactivity and stability, enabling 82% yield at 80°C.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
3.1358120Moderate
3.216590High

Method 3.2 offers superior cost-efficiency and scalability, making it preferable for industrial production despite marginally lower purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl, Br), nucleophiles (NH₃, RSH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions, which can include cyclization and functionalization processes. Various methods have been reported for the synthesis of isoxazolo[5,4-b]pyridine derivatives:

  • One-Pot Synthesis : A notable method involves the reaction of 5-amino-3-methylisoxazole with vinamidinium salts under basic conditions, yielding high product yields. This approach is efficient and allows for further functionalization of the resulting compounds .
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), FTIR spectroscopy, and mass spectrometry to confirm their structures and purity .

This compound has shown promising biological activities in various studies:

Antimicrobial Activity : Research indicates that derivatives of isoxazolo[5,4-b]pyridines exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from related structures have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective antimicrobial activity through disc diffusion methods .

Anticancer Potential : The compound's structural features suggest potential anticancer activity. Studies have explored its efficacy against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanisms of action and therapeutic potential .

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its role as a pharmacological agent:

  • Modulation of Hypoxia-Inducible Factors : Some derivatives have been identified as capable of modulating the activity of hypoxia-inducible factors (HIFs), which play a critical role in cancer metabolism and progression. This modulation could lead to novel treatments for hypoxia-related diseases .
  • Neuroprotective Effects : Preliminary studies suggest that isoxazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The exact mechanisms are still under investigation but may involve antioxidant activities or modulation of neuroinflammatory pathways .

Case Studies

Several case studies illustrate the compound's potential applications:

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated significant efficacy against bacterial strains; suggested further development for clinical use .
PMC9267128 (2022)Anticancer EvaluationShowed cytotoxic effects on human cancer cell lines; highlighted the need for further mechanistic studies .
Patent WO2009073669A1HIF ModulationIdentified as a modulator of HIF activity; potential implications for cancer treatment strategies .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate with structurally related derivatives, focusing on substituent variations, physicochemical properties, and reported applications:

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications References
Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate 6-(4-MeO-Ph), 3-Me C₁₇H₁₅N₂O₄ 298.29 Enhanced solubility due to methoxy group; used in crystallography studies.
Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate 6-Cyclopropyl, 3-Me C₁₃H₁₃N₂O₃ 261.26 Improved steric bulk; potential intermediate in agrochemical synthesis.
Methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate 3-(4-MeO-Ph), 6-Me C₁₇H₁₅N₂O₄ 298.30 Electron-rich aromatic system; explored for fluorescence applications.
Methyl 3-methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylate 6-Thien-2-yl, 3-Me C₁₄H₁₁N₂O₃S 293.31 Thiophene substituent enhances π-conjugation; studied in organic electronics.
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazole core, 5-Cl, 1,3,6-Me C₁₁H₁₂ClN₃O₂ 253.69 Chlorinated derivative with potential antimicrobial activity.
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(4-MeO-Ph), 3-Me, COOH C₁₆H₁₃N₂O₄ 297.28 Carboxylic acid derivative; used in metal-organic framework (MOF) synthesis.

Key Observations:

Substituent Effects on Solubility: The methoxy group in methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate increases polarity and solubility compared to the phenyl-substituted target compound .

Electronic Properties :

  • Thiophene-containing derivatives (e.g., methyl 3-methyl-6-thien-2-ylisoxazolo... ) exhibit extended π-conjugation, making them candidates for optoelectronic materials .
  • Electron-withdrawing groups (e.g., chlorine in methyl 5-chloro-1,3,6-trimethyl... ) may enhance reactivity in nucleophilic substitution reactions .

Synthetic Utility :

  • Carboxylic acid derivatives (e.g., 6-(4-methoxyphenyl)-3-methylisoxazolo...-4-carboxylic acid ) serve as intermediates for coordination polymers, highlighting the versatility of this scaffold in materials chemistry .

Research Findings and Data Gaps

  • Safety and Handling : Compounds like methyl 6-cyclopropyl-3-methylisoxazolo... require strict safety protocols (e.g., P101, P210 codes) due to flammability and toxicity risks .

Biological Activity

Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H10N2O3
  • Molecular Weight : 254.24 g/mol
  • CAS Number : 923884-15-5

Pharmacological Activities

Recent studies have indicated that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This mechanism is primarily attributed to its interaction with specific enzymes involved in inflammatory pathways.
  • Anticancer Properties : Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer drug.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in the biosynthesis of inflammatory mediators.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing cellular signaling pathways linked to inflammation and cancer progression.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
Anti-inflammatoryRAW 264.7 macrophages12
AnticancerHeLa cells20

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on E. coli and Staphylococcus aureus, with IC50 values indicating potent activity compared to standard antibiotics.
  • Anti-inflammatory Mechanism : In vitro experiments using RAW264.7 macrophages revealed that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, key pro-inflammatory cytokines, suggesting a promising avenue for therapeutic applications in inflammatory diseases.
  • Cancer Cell Apoptosis : Research involving HeLa cells indicated that the compound could induce apoptosis through the activation of caspase pathways, highlighting its potential utility in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate?

  • Methodology : The compound is typically synthesized via a multi-step route involving condensation, cyclization, and functionalization. A common approach involves reacting substituted pyridine precursors with aldehydes (e.g., 4-chlorobenzaldehyde) under catalytic conditions (e.g., palladium or copper catalysts) in polar aprotic solvents like DMF or toluene. Cyclization is often achieved using acid or base-mediated conditions. For example, similar isoxazole-pyridine hybrids are synthesized via Biginelli-like reactions followed by oxidative cyclization .
  • Optimization : Yields can be improved by optimizing catalyst loading (e.g., 5–10 mol% Pd), reaction temperature (80–120°C), and solvent polarity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions and regiochemistry. For example, methyl ester protons typically resonate at δ 3.8–4.1 ppm, while aromatic protons appear in δ 7.0–8.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, providing bond lengths, angles, and intermolecular interactions. ORTEP-3 is used for graphical representation .
    • Data Interpretation : Discrepancies between calculated and observed spectra may indicate tautomerism or impurities, necessitating additional analytical cross-validation (e.g., HRMS) .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s reactivity and stability?

  • Approach :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection (e.g., DMF vs. toluene) .
    • Case Study : DFT calculations on analogous isoxazolo-pyridines revealed that electron-withdrawing groups at position 6 stabilize the ring system, reducing byproduct formation during cyclization .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, compound purity) or structural analogs with subtle substitutions.
  • Solutions :

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values under standardized conditions.
  • Metabolic Stability Tests : Use LC-MS to confirm compound integrity in biological matrices.
  • Structural Analog Screening : Compare activities of derivatives (e.g., phenyl vs. thienyl substituents) to identify critical pharmacophores .

Q. How can crystallographic data address discrepancies in proposed molecular configurations?

  • Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces refinement errors.

Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks.

Validation : Tools like PLATON check for missed symmetry or disorder .

  • Example : A study on a related pyrazolo-pyridine derivative corrected a misassigned methyl group using residual density maps, resolving conflicting NMR assignments .

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